molecular formula C16H24ClN3O B2444528 (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide CAS No. 1023843-27-7

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide

Cat. No.: B2444528
CAS No.: 1023843-27-7
M. Wt: 309.84
InChI Key: AMSGVOHJKCOBPM-UHFFFAOYSA-N
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Description

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution Reaction: The 5-chloro-2-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable chloroaromatic compound.

    Formamide Formation: The final step involves the reaction of the substituted piperazine with N-methylpropylformamide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions could target the formamide group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide may have several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Biological Studies: Investigating its effects on biological systems, including its interaction with specific receptors or enzymes.

    Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Chlorophenyl)piperazinyl)-N-(methylpropyl)formamide
  • (4-(3-Methylphenyl)piperazinyl)-N-(methylpropyl)formamide
  • (4-(4-Fluorophenyl)piperazinyl)-N-(methylpropyl)formamide

Uniqueness

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide is unique due to the specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and interactions with biological targets. The presence of the 5-chloro-2-methylphenyl group may confer distinct binding affinities and selectivities compared to other similar compounds.

Properties

IUPAC Name

N-butan-2-yl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O/c1-4-13(3)18-16(21)20-9-7-19(8-10-20)15-11-14(17)6-5-12(15)2/h5-6,11,13H,4,7-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSGVOHJKCOBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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